1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine
Description
The compound 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine features a bicyclic imidazo[1,2-b]pyridazine core substituted with a cyclopropyl group at position 2. The 6-carbonyl group links this core to a 4-phenylpiperazine moiety.
Synthesis pathways for such compounds often involve multi-step reactions. For example, 6-chloro-3-aminopyridazine derivatives (as used in ponatinib synthesis) may serve as precursors for imidazo[1,2-b]pyridazine scaffolds through cyclization and functionalization steps . Piperazine-containing compounds, such as 4-phenylpiperazine derivatives, are typically synthesized via nucleophilic substitution or coupling reactions under mild conditions (e.g., using lithium bromide or sodium hydroxide) .
Properties
IUPAC Name |
(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(24-12-10-23(11-13-24)16-4-2-1-3-5-16)17-8-9-19-21-18(15-6-7-15)14-25(19)22-17/h1-5,8-9,14-15H,6-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAHRMTUXOLIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-b]pyridazine core, which can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine and cyclopropylcarbonyl chloride. The phenylpiperazine moiety is then introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenylpiperazine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in cellular metabolism or signaling.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Core Modifications :
- The imidazo[1,2-b]pyridazine core is shared between the target compound and N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide . However, the latter replaces the 4-phenylpiperazine group with a halogenated aryl carboxamide, likely altering solubility and target selectivity.
- Piperazine derivatives (e.g., 1-(3-chloropropyl)-4-phenylpiperazine) lack the imidazo[1,2-b]pyridazine core but retain the 4-phenylpiperazine moiety, emphasizing the role of this group in receptor binding .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods used for carboxamide analogs (e.g., coupling reactions under mild conditions) . In contrast, ponatinib intermediates require more complex multi-step protocols involving halogenation and cyclization .
Functional Group Impact :
- The 4-phenylpiperazine group in the target compound may enhance blood-brain barrier penetration compared to carboxamide-linked halogenated aryl groups .
- Halogen substituents (e.g., Cl, F) in analogs like N-(4-chloro-2-fluorophenyl)-... improve metabolic stability but may increase molecular weight and reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
